

Spectroscopic Analysis of 3-Amino-4nitropyridine 1-oxide: A Technical Guide

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Compound of Interest		
Compound Name:	3-Amino-4-nitropyridine 1-oxide	
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Disclaimer: Spectroscopic data specifically for **3-Amino-4-nitropyridine 1-oxide** is not readily available in public databases. This guide provides available data for the closely related precursor, **3-Amino-4-nitropyridine**, and a structurally similar compound, **4-Nitropyridine 1-oxide**, to offer valuable comparative insights for researchers.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a consolidated resource for the spectroscopic data and analytical methodologies pertinent to the characterization of nitropyridine derivatives.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Amino-4-nitropyridine and 4-Nitropyridine 1-oxide.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound.

Compound	Method	Key Fragments (m/z)
3-Amino-4-nitropyridine	GC-MS	139 (Top Peak), 93, 66

Infrared (IR) Spectroscopy



Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Compound	Sample State	Key IR Absorptions (cm ⁻¹)
4-Nitropyridine 1-oxide	Solid (KBr disc)	Data not explicitly detailed, but a spectrum is available for reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific data for 3-Amino-4-nitropyridine was not found, data for related pyridine N-oxide derivatives are presented for comparative purposes.

¹H NMR Data for Related Pyridine N-Oxides

Compound	Solvent	Chemical Shift (δ ppm), Multiplicity, J (Hz)
4-Methylpyridine N-Oxide	CDCl₃	8.13 (2H, s), 7.12 (2H, s), 2.37 (3H, s)[2]
3-Bromopyridine N-Oxide	CDCl ₃	8.39-8.40 (1H, t, J=1.5), 8.19- 8.21 (1H, dq, J=0.8, 6.5), 7.45- 7.47 (1H, dq, J=0.8, 8.3), 7.21- 7.24 (1H, dd, J=6.6, 8.2)[2]

¹³C NMR Data for Related Pyridine N-Oxides

Compound	Solvent	Chemical Shift (δ ppm)
4-Methylpyridine N-Oxide	CDCl ₃	138.4, 138.0, 126.6, 20.1[2]
3-Bromopyridine N-Oxide	CDCl₃	140.3, 137.7, 128.7, 125.9, 120.2[2]



Experimental Protocols

Detailed and standardized experimental procedures are critical for the acquisition of highquality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition:
 - The instrument is tuned and the magnetic field is shimmed for homogeneity.
 - A standard single-pulse experiment is performed.
 - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane, TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
 - Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry,
 spectroscopic grade Potassium Bromide (KBr) in an agate mortar.



- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - A background spectrum of a blank KBr pellet is recorded.
 - The sample pellet is placed in the sample holder of an FT-IR spectrometer.
 - The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

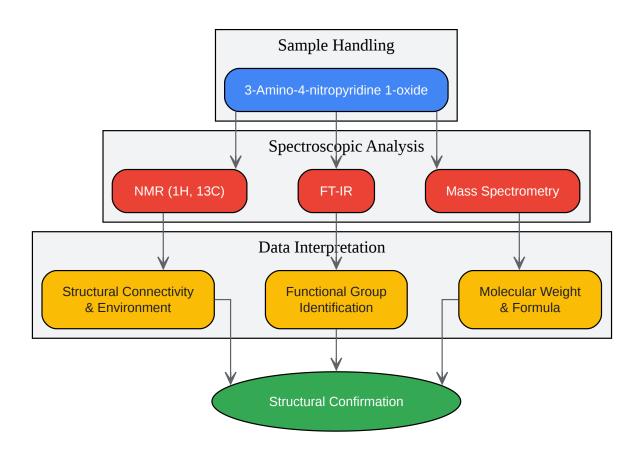
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for volatile, thermally stable compounds.
- GC Separation:
 - A 1 μL aliquot of the sample solution is injected into the GC.
 - The sample is vaporized and separated on a capillary column (e.g., DB-5ms) using a temperature gradient.
- MS Detection:
 - As components elute from the GC column, they are ionized in the MS source (typically via Electron Ionization at 70 eV).
 - The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge ratios.



Analytical Workflow Visualization

The logical flow of spectroscopic analysis, from sample handling to final structural confirmation, is a critical aspect of chemical characterization.



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References

1. pubs.acs.org [pubs.acs.org]



- 2. orgchemboulder.com [orgchemboulder.com]
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